

Preamble: The Challenge of a Single Formula

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Compound of Interest

Compound Name: *1-bromo-4-chloro-2-methyl-5-nitrobenzene*

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To the researcher, scientist, or drug development professional, a molecular formula is but the first clue in a complex puzzle. The formula $C_7H_5BrClNO_2$ does not define a single molecule but rather points to a landscape of constitutional isomers, each with a unique spatial arrangement of atoms and, consequently, a distinct IUPAC name, and discrete physicochemical and biological properties. This guide eschews a simplistic answer, instead embracing the complexity to provide an in-depth exploration of the isomeric possibilities for $C_7H_5BrClNO_2$, focusing on a class of compounds with significant relevance in modern chemistry: substituted methyl pyridinecarboxylates. As a Senior Application Scientist, my objective is to illuminate not just the identity of these molecules but the causality behind their synthesis, reactivity, and application, grounding every claim in verifiable data.

Part 1: Isomerism and Systematic Nomenclature of $C_7H_5BrClNO_2$

The molecular formula $C_7H_5BrClNO_2$ possesses a degree of unsaturation of five. This calculation strongly suggests the presence of an aromatic system (four degrees) and an additional double bond, characteristic of a carbonyl group, such as in a carboxylic acid ester. A stable and synthetically important scaffold that fits this formula is a pyridine ring substituted with a methyl carboxylate group ($-COOCH_3$), a bromine atom, and a chlorine atom.

The parent structures for these isomers are the three isomers of pyridinecarboxylic acid: picolinic acid, nicotinic acid, and isonicotinic acid.[1] Their methyl esters form the basis for the isomers of $C_7H_5BrClNO_2$.

- Picolinic Acid: Carboxylic acid at position 2.[2][3]
- Nicotinic Acid: Carboxylic acid at position 3.[1]
- Isonicotinic Acid: Carboxylic acid at position 4.[1]

The IUPAC nomenclature for these compounds is systematic. The parent name is derived from the position of the carboxylate group (e.g., pyridine-4-carboxylate for an isonicotinate). Substituents (bromo, chloro) are then listed alphabetically with their locants (position numbers) on the pyridine ring.[4]

Based on this scaffold, numerous constitutional isomers are possible. A representative example, and the focus of this guide, is Methyl 5-bromo-2-chloropyridine-4-carboxylate, an isomer for which public data is available.[5]

Parent Acid	Isomer IUPAC Name	Substitution Pattern
Isonicotinic Acid	Methyl 5-bromo-2-chloropyridine-4-carboxylate	2-chloro, 4-methoxycarbonyl, 5-bromo
Picolinic Acid	Methyl 3-bromo-5-chloropyridine-2-carboxylate	2-methoxycarbonyl, 3-bromo, 5-chloro
Nicotinic Acid	Methyl 6-bromo-4-chloropyridine-3-carboxylate	3-methoxycarbonyl, 4-chloro, 6-bromo
Nicotinic Acid	Methyl 5-bromo-2-chloropyridine-3-carboxylate	2-chloro, 3-methoxycarbonyl, 5-bromo

Table 1: Representative plausible isomers of C₇H₅BrClNO₂.

Part 2: In-Depth Analysis of Methyl 5-bromo-2-chloropyridine-4-carboxylate

This section provides a detailed technical overview of a verified isomer, demonstrating the depth of analysis required for any given compound derived from the initial formula.

Physicochemical Properties and Identification

Precise identification is the cornerstone of all subsequent research. The properties of Methyl 5-bromo-2-chloropyridine-4-carboxylate are summarized below.

Property	Value	Source
IUPAC Name	methyl 5-bromo-2-chloropyridine-4-carboxylate	PubChem[5]
Synonyms	Methyl 5-bromo-2-chloroisonicotinate	PubChem[5]
CAS Number	886365-28-2	PubChem[5]
Molecular Formula	C ₇ H ₅ BrClNO ₂	PubChem[5]
Molecular Weight	250.48 g/mol	PubChem[5]
XLogP3	2.4	PubChem[5]
Hydrogen Bond Donors	0	PubChem[5]
Hydrogen Bond Acceptors	3	PubChem[5]
Topological Polar Surface Area	39.2 Å ²	PubChem[5]

Table 2: Key identifiers and computed properties for Methyl 5-bromo-2-chloropyridine-4-carboxylate.

Synthesis and Reactivity

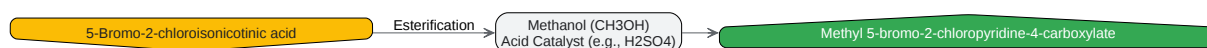
Expertise & Experience: The synthesis of highly substituted pyridine derivatives is a common challenge in medicinal and agrochemical research. The specific substitution pattern dictates the synthetic strategy. A plausible and efficient route to Methyl 5-bromo-2-chloropyridine-4-carboxylate would leverage readily available dichlorinated pyridine precursors, capitalizing on the differential reactivity of the chloro-substituents.

Experimental Protocol (Plausible Route):

- **Selective Methoxide Substitution:** Begin with methyl 2,6-dichloropyridine-4-carboxylate. The chlorine atom at the 2-position is generally more susceptible to nucleophilic substitution than the one at the 6-position. Reacting this precursor with one equivalent of sodium methoxide in

a solvent like methanol or THF would preferentially yield methyl 2-chloro-6-methoxypyridine-4-carboxylate. However, regioselectivity can be an issue. A more robust approach might start with a precursor where the desired substitution pattern is already established, such as 5-bromo-2-chloropyridine-4-carboxylic acid (5-bromo-2-chloroisonicotinic acid), followed by esterification.[6]

- Esterification: React 5-bromo-2-chloroisonicotinic acid with methanol in the presence of a strong acid catalyst (e.g., H_2SO_4) or using a milder agent like thionyl chloride (SOCl_2) to first form the acid chloride, followed by the addition of methanol. This is a standard and high-yielding transformation.
- Purification: The final product would be purified using column chromatography on silica gel to separate it from any unreacted starting materials or byproducts.



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Caption: Plausible esterification workflow for target compound synthesis.

Trustworthiness & Reactivity Insights: This molecule is a self-validating system for further synthesis. It possesses three key functional handles:

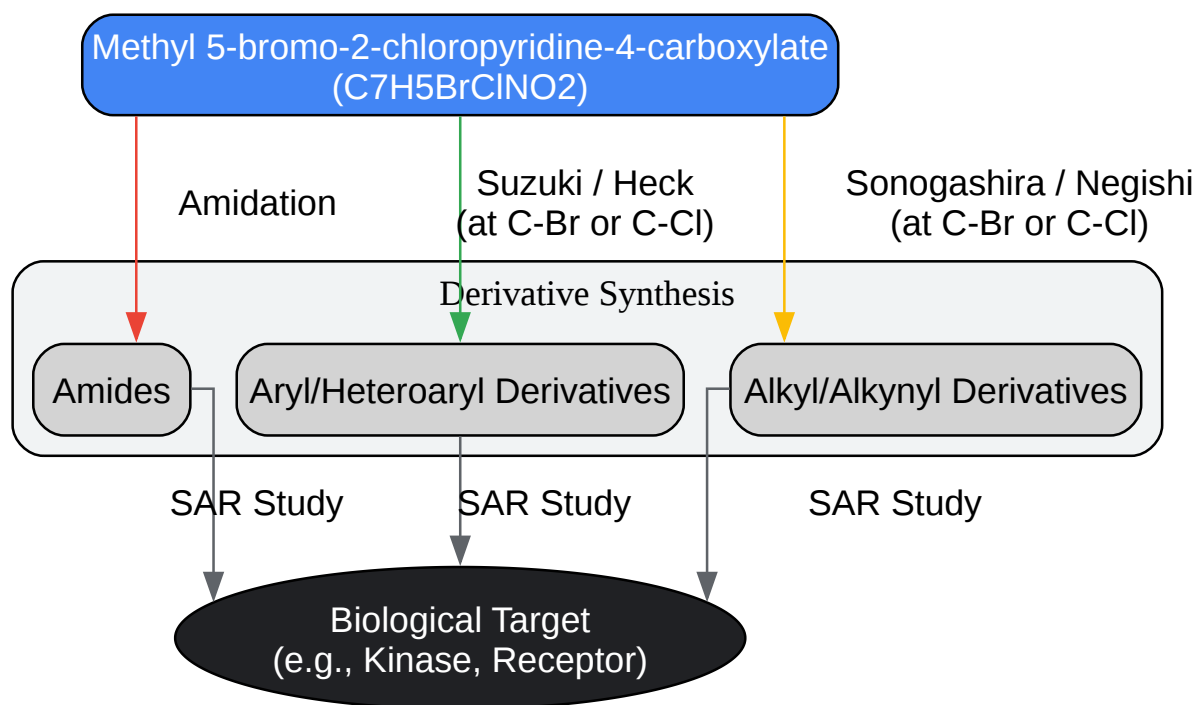
- Ester Group: Can be readily hydrolyzed back to the carboxylic acid, or converted to an amide, offering a gateway to a diverse library of derivatives.[7]
- Bromo Substituent: The C-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination). This allows for the introduction of aryl, vinyl, alkynyl, or amino groups at the 5-position.[7]
- Chloro Substituent: The C-Cl bond can also participate in cross-coupling reactions, though it is generally less reactive than the C-Br bond. This differential reactivity can be exploited for sequential, site-selective functionalization, a powerful strategy in complex molecule synthesis.

Applications in Research and Drug Development

Authoritative Grounding: Halogenated pyridine carboxylic acids are privileged scaffolds in medicinal chemistry.[8][9] Their rigid aromatic core serves to orient substituents into defined regions of a biological target's binding pocket, while the nitrogen atom often acts as a hydrogen bond acceptor or a coordination point. Halogen atoms contribute to binding affinity through halogen bonding and modulate metabolic stability and lipophilicity.[9][10]

Field-Proven Insights: Based on the applications of structurally similar compounds, Methyl 5-bromo-2-chloropyridine-4-carboxylate is not an end-product but a high-value intermediate or building block.

- **Scaffold for Agrochemicals:** Picolinic acid derivatives are a well-known class of synthetic auxin herbicides.[11] This molecule provides a scaffold for creating novel herbicides by modifying the substituents through cross-coupling chemistry.
- **Intermediate for Pharmaceuticals:** The halogenated nicotinic/isonicotinic acid core is present in numerous bioactive molecules, including kinase inhibitors and receptor modulators.[7] This compound would be a key starting material for structure-activity relationship (SAR) studies, where the bromo and chloro positions are systematically modified to optimize potency and selectivity against a specific biological target.[7]
- **Halogen Bonding Studies:** The presence of both bromine and chlorine makes this molecule an interesting substrate for studying the role and relative strength of halogen bonds in protein-ligand interactions, a key aspect of modern rational drug design.[10]



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Caption: Role as a versatile scaffold in medicinal chemistry workflows.

Safety and Handling

Trustworthiness: All chemical handling must be predicated on a thorough understanding of potential hazards. The aggregated GHS information for this compound provides a clear directive for safe laboratory practice.[5]

Hazard Class	Hazard Statement
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)	H312: Harmful in contact with skin
Acute Toxicity, Inhalation (Category 4)	H332: Harmful if inhaled

Table 3: GHS Hazard Classification for Methyl 5-bromo-2-chloropyridine-4-carboxylate.[5]

Protocol: Standard Laboratory Handling

- Personal Protective Equipment (PPE): Wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.^[12]
- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances.
- Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

The IUPAC name for $C_7H_5BrClNO_2$ is not a singular term but a collection of names for its many possible isomers. This guide has demonstrated that by applying systematic chemical principles, we can identify plausible, stable structures, such as Methyl 5-bromo-2-chloropyridine-4-carboxylate, that fit this formula. This and its related isomers represent not merely chemical curiosities but versatile and valuable building blocks in the discovery and development of new pharmaceuticals and agrochemicals. Their true utility lies in the strategic reactivity of their functional groups, which allows chemists to build molecular complexity and fine-tune biological activity. For the drug development professional, understanding the nomenclature is the first step; understanding the synthetic potential and strategic application of these halogenated heterocyclic scaffolds is the key to innovation.

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